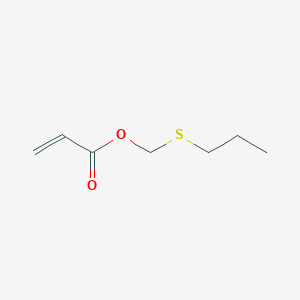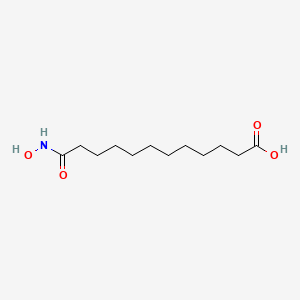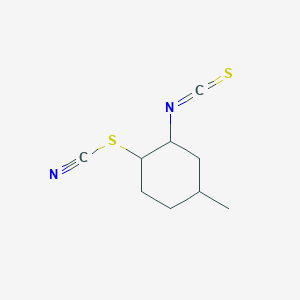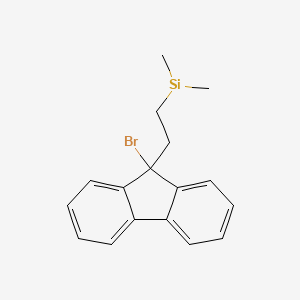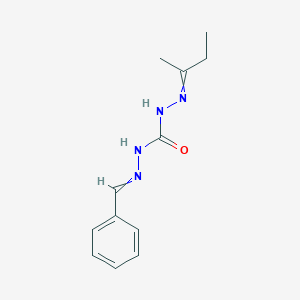
2-Benzylidene-N'-(butan-2-ylidene)hydrazine-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method involves the reaction of benzaldehyde with butan-2-one hydrazone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in treating certain diseases due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- Cyanoacetohydrazide
- Carbohydrazide
Uniqueness
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is unique due to its specific structural features and reactivity.
Eigenschaften
CAS-Nummer |
62692-88-0 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-(benzylideneamino)-3-(butan-2-ylideneamino)urea |
InChI |
InChI=1S/C12H16N4O/c1-3-10(2)14-16-12(17)15-13-9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
PXPLXBHWSNSIKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=O)NN=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



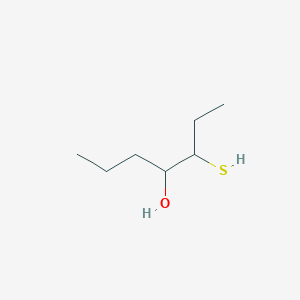
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
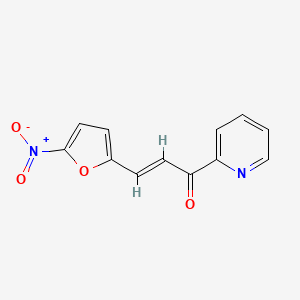
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)

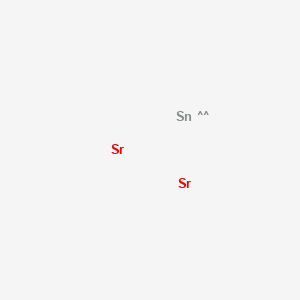
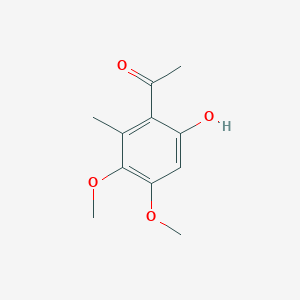
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
